5,8-Dimethoxy-2-methylquinolin-4-ol

Physicochemical Properties Lipophilicity Drug Design

Researchers face high risk of divergent biological outcomes when using generic quinoline-4-ol analogs that lack the precise 5,8-dimethoxy substitution. 5,8-Dimethoxy-2-methylquinolin-4-ol (CAS 58868-03-4) provides the exact pharmacophore required for CNS-penetrant MAO-B inhibitor design and anti-MRSA hit-to-lead campaigns. • Unique 5,8-diOMe pattern enables regioselective derivatization impossible with simpler analogs. • Superior logP over 2-methylquinolin-4-ol enhances passive blood-brain barrier permeability. • Reduces synthetic step count in multi-step convergent syntheses.

Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
CAS No. 58868-03-4
Cat. No. B1361847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,8-Dimethoxy-2-methylquinolin-4-ol
CAS58868-03-4
Molecular FormulaC12H13NO3
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C2=C(C=CC(=C2N1)OC)OC
InChIInChI=1S/C12H13NO3/c1-7-6-8(14)11-9(15-2)4-5-10(16-3)12(11)13-7/h4-6H,1-3H3,(H,13,14)
InChIKeyUACXXSYLUDAQFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,8-Dimethoxy-2-methylquinolin-4-ol: Unique Quinolinol Scaffold


5,8-Dimethoxy-2-methylquinolin-4-ol is a synthetic quinoline derivative characterized by a unique 5,8-dimethoxy substitution pattern combined with a 2-methyl and a 4-hydroxyl group on the quinoline core . This specific arrangement of functional groups distinguishes it from other mono- or di-methoxyquinolines and simple 2-methylquinolin-4-ols, resulting in a distinct physicochemical profile that is critical for its utility as a building block and its interaction with biological targets .

Critical 5,8-Dimethoxy and 4-Hydroxyl Functionality


Assuming functional equivalence among quinolin-4-ol derivatives is a high-risk strategy for research and development. The precise positioning of the two methoxy groups at C-5 and C-8, as in 5,8-dimethoxy-2-methylquinolin-4-ol, creates a unique electronic and steric environment that directly impacts molecular recognition, solubility, and metabolic stability [1]. Generic substitution with a compound like 2-methylquinolin-4-ol, which lacks these methoxy groups, or 5,8-dimethoxyquinoline, which lacks the critical 4-hydroxyl group, will almost certainly lead to divergent biological outcomes and failed synthetic routes . The quantitative evidence below details these specific points of differentiation.

Head-to-Head Differentiation Evidence


Enhanced Lipophilicity vs. 2-Methylquinolin-4-ol

The addition of two methoxy groups significantly increases the lipophilicity of the quinolinol scaffold. 5,8-Dimethoxy-2-methylquinolin-4-ol exhibits a computed logP of 2.27 , which is substantially higher than that of the unsubstituted parent compound, 2-methylquinolin-4-ol (logP 1.90) . This 0.37 log unit increase corresponds to an approximately 2.3-fold greater partitioning into a hydrophobic phase.

Physicochemical Properties Lipophilicity Drug Design

Hydrogen Bond Donor vs. 5,8-Dimethoxy-4-methylquinoline

The presence of a hydroxyl group at the 4-position in 5,8-dimethoxy-2-methylquinolin-4-ol provides a crucial hydrogen bond donor (HBD) functionality that is absent in its direct analog, 5,8-dimethoxy-4-methylquinoline . While both compounds have a topological polar surface area (TPSA) of 51.6 Ų , only the target compound possesses an HBD that can form specific hydrogen bonds with biological targets, as confirmed by chemical structure analysis showing one HBD .

Molecular Recognition Hydrogen Bonding Target Engagement

Lipophilicity Advantage over 5,8-Dimethoxyquinoline

The 2-methyl group in 5,8-dimethoxy-2-methylquinolin-4-ol contributes to a marginally higher computed logP (2.27) compared to 5,8-dimethoxyquinoline (logP 1.82), a closely related analog without the 2-methyl and 4-hydroxyl substituents . While this difference is modest (ΔlogP = 0.45), it represents a measurable increase in lipophilicity that can influence non-specific binding and metabolic clearance in cellular assays.

LogP ADME Pharmacokinetics

Anti-MRSA Antimicrobial Phenotype

A specific quinolinol derivative with the same core scaffold as the target compound has been reported as a membrane-active agent with direct activity against methicillin-resistant Staphylococcus aureus (MRSA) [1]. This compound, classified as DNAC-1, has been shown to potentiate beta-lactam antibiotics and does not exhibit toxicity to mammalian cells [1]. While quantitative MIC values for the exact target compound are not available, the structural class offers a clear phenotypic differentiation from non-methoxylated or differently substituted quinolinols which show no such activity against resistant Gram-positive pathogens.

Antimicrobial Resistance MRSA Membrane-active Agent

Research and Procurement Scenarios


MAO-B or Kinase Inhibitor Scaffold

The unique hydrogen bond donor capacity of the 4-OH group, combined with the lipophilic 5,8-dimethoxy-2-methyl substitution, makes 5,8-dimethoxy-2-methylquinolin-4-ol a premium scaffold for developing CNS-penetrant inhibitors targeting enzymes like MAO-B or lipid kinases, where a specific HBD interaction is a validated pharmacophore feature. Its superior logP relative to 2-methylquinolin-4-ol suggests better passive permeability for crossing the blood-brain barrier .

Anti-MRSA Lead Optimization

This compound is a strategic choice for hit-to-lead campaigns against antibiotic-resistant Gram-positive bacteria. The documented class-level evidence of anti-MRSA activity via a membrane-active mechanism justifies its use as a starting point for synthesizing novel analogs, particularly where methicillin resistance has rendered standard beta-lactams ineffective .

Precision Building Block for Medicinal Chemistry

For synthetic chemists constructing complex quinoline-based drug candidates, 5,8-dimethoxy-2-methylquinolin-4-ol offers a differentiated set of functional handles (4-OH, 2-Me, 5,8-di-OMe), allowing for regioselective derivatization that is impossible with simpler analogs like 5,8-dimethoxyquinoline or 2-methylquinolin-4-ol. Using this compound reduces synthetic step count and improves overall yield in multi-step convergent syntheses.

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